molecular formula C20H17N3O B5496703 2-cyano-3-[1-(4-methylbenzyl)-1H-indol-3-yl]acrylamide

2-cyano-3-[1-(4-methylbenzyl)-1H-indol-3-yl]acrylamide

Cat. No.: B5496703
M. Wt: 315.4 g/mol
InChI Key: OFNXNDIWIZQTKS-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-cyano-3-[1-(4-methylbenzyl)-1H-indol-3-yl]acrylamide” is a compound that belongs to the class of organic compounds known as indoles . Indoles are versatile and common nitrogen-based heterocyclic scaffolds that are frequently used in the synthesis of various organic compounds . They are very important among heterocyclic structures due to their biological and pharmaceutical activities .


Synthesis Analysis

The synthesis of cyanoacetamides, which “this compound” is a derivative of, can be carried out in several ways . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Chemical Reactions Analysis

Indoles, such as “this compound”, are frequently used in multicomponent reactions for the synthesis of various heterocyclic compounds . A one-pot three-component reaction of indole-3-aldehyde derivatives, ethyl cyanoacetate, and guanidine hydrochloride under different conditions, including microwave irradiation, grindstone technology, and reflux, was developed to afford 2-amino-5-cyano-4-[(2-aryl)-1 H-indol-3-yl]-6-hydroxypyrimidines .

Future Directions

Indoles, such as “2-cyano-3-[1-(4-methylbenzyl)-1H-indol-3-yl]acrylamide”, have witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds in an attempt to achieve promising new heterocycles with chemical and biomedical relevance . This suggests that there could be future research directions focusing on the synthesis of new indole derivatives and their potential applications in the field of medicine and pharmaceuticals .

Properties

IUPAC Name

(E)-2-cyano-3-[1-[(4-methylphenyl)methyl]indol-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O/c1-14-6-8-15(9-7-14)12-23-13-17(10-16(11-21)20(22)24)18-4-2-3-5-19(18)23/h2-10,13H,12H2,1H3,(H2,22,24)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFNXNDIWIZQTKS-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=C(C#N)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=C(\C#N)/C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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